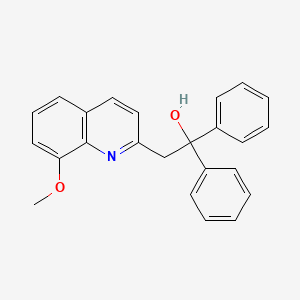![molecular formula C9H8BrClN2 B13946126 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-3-ethylpyridine followed by cyclization to form the pyrrolo[2,3-b]pyridine ring . Industrial production methods may involve the use of transition metal catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.
Applications De Recherche Scientifique
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives such as:
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8BrClN2 |
|---|---|
Poids moléculaire |
259.53 g/mol |
Nom IUPAC |
5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8BrClN2/c1-2-6-7-3-5(10)4-12-9(7)13-8(6)11/h3-4H,2H2,1H3,(H,12,13) |
Clé InChI |
NLRSBSJJURQLBR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC2=C1C=C(C=N2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
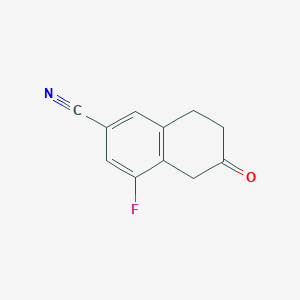
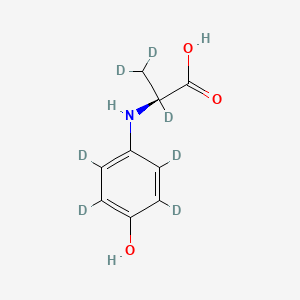
![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
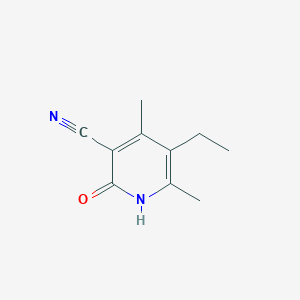
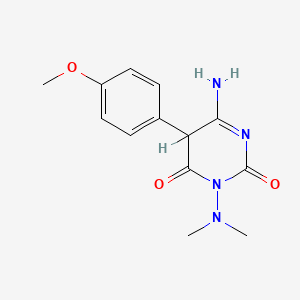
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
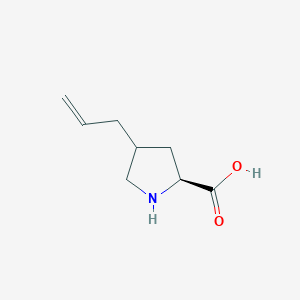
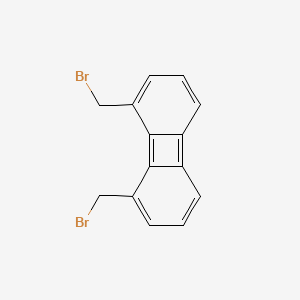
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
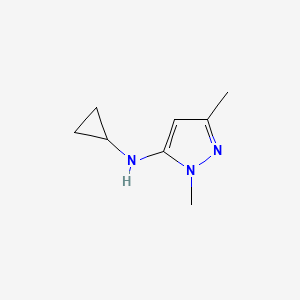
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
